3-(Carboxy-difluoro-methyl)-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyazetidine ring, and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid typically involves multiple steps:
Formation of the Hydroxyazetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-butoxycarbonyl Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Addition of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through nucleophilic substitution reactions involving difluoroacetic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: TFA or HCl in dichloromethane or methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the deprotected amine.
Substitution: Formation of substituted difluoroacetic acid derivatives.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid involves its interaction with biological targets through its functional groups:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The hydroxyazetidine ring and difluoroacetic acid moiety may play roles in binding to active sites or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid: Similar structure but lacks the difluoroacetic acid moiety.
2-{1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid: Contains a piperidine ring instead of an azetidine ring.
Uniqueness
2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid is unique due to the combination of its Boc-protected hydroxyazetidine ring and difluoroacetic acid moiety, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H15F2NO5 |
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Molecular Weight |
267.23 g/mol |
IUPAC Name |
2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H15F2NO5/c1-8(2,3)18-7(16)13-4-9(17,5-13)10(11,12)6(14)15/h17H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
MTWJUQPGZFPQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
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